![molecular formula C8H6INOS B1342613 2-Iodo-5-methoxybenzo[d]thiazole CAS No. 1175278-06-4](/img/structure/B1342613.png)
2-Iodo-5-methoxybenzo[d]thiazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxybenzo[d]thiazole consists of a benzothiazole ring substituted with an iodine atom at the 2nd position and a methoxy group at the 5th position . The molecular weight of the compound is 291.11 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-5-methoxybenzo[d]thiazole include a molecular weight of 291.11 g/mol, a computed XLogP3-AA value of 3, no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 290.92148 g/mol .Scientific Research Applications
Cellular Imaging
“2-Iodo-5-methoxybenzo[d]thiazole” is used in the development of visible fluorogenic ‘click-on’ dyes for cellular imaging . These dyes are designed to become fluorescent upon binding to specific targets within cells, allowing for real-time visualization of cellular processes .
Synthesis of Derivatives
This compound serves as a key intermediate in the synthesis of various thiazole derivatives . These derivatives have been studied for their potential biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Development of Pharmaceuticals
Thiazoles, including “2-Iodo-5-methoxybenzo[d]thiazole”, are a basic scaffold found in many natural compounds and synthetic drugs . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs such as the short-acting sulfa drug sulfathiazole .
Industrial Applications
Thiazoles have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . “2-Iodo-5-methoxybenzo[d]thiazole” could potentially be used in these applications due to its thiazole core .
Antitumor and Cytotoxic Activity
Some thiazole derivatives, potentially including those derived from “2-Iodo-5-methoxybenzo[d]thiazole”, have demonstrated antitumor and cytotoxic activity . For example, certain imidazo[2,1-b]thiazole derivatives have shown potent effects on prostate cancer .
Biological Evaluation
“2-Iodo-5-methoxybenzo[d]thiazole” and its derivatives can be evaluated for their biological activities . This includes testing for antioxidant, antimicrobial, anticancer, anti-Alzheimer, and antihypertensive activities .
Future Directions
properties
IUPAC Name |
2-iodo-5-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKQDKTTDLAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596952 | |
Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1175278-06-4 | |
Record name | 2-Iodo-5-methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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